molecular formula C15H22Cl2N2O B3939793 3-(azepan-1-yl)-N-(2-chlorophenyl)propanamide;hydrochloride

3-(azepan-1-yl)-N-(2-chlorophenyl)propanamide;hydrochloride

Cat. No.: B3939793
M. Wt: 317.3 g/mol
InChI Key: OIQORLAHCIRZRB-UHFFFAOYSA-N
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Description

3-(azepan-1-yl)-N-(2-chlorophenyl)propanamide;hydrochloride is a chemical compound that belongs to the class of amides It features an azepane ring, a chlorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-yl)-N-(2-chlorophenyl)propanamide;hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with an amine.

    Formation of the Propanamide Moiety: This can be done through amide bond formation reactions, such as the reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The exact methods can vary depending on the scale and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the propanamide moiety.

    Reduction: Reduction reactions can occur, especially at the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated products.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, though specific uses would require further research.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action of 3-(azepan-1-yl)-N-(2-chlorophenyl)propanamide;hydrochloride would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide
  • 3-(azepan-1-yl)-N-(2-bromophenyl)propanamide
  • 3-(azepan-1-yl)-N-(2-methylphenyl)propanamide

Uniqueness

The presence of the chlorophenyl group in 3-(azepan-1-yl)-N-(2-chlorophenyl)propanamide;hydrochloride may confer unique chemical and biological properties compared to its analogs with different substituents. These differences can affect the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

3-(azepan-1-yl)-N-(2-chlorophenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O.ClH/c16-13-7-3-4-8-14(13)17-15(19)9-12-18-10-5-1-2-6-11-18;/h3-4,7-8H,1-2,5-6,9-12H2,(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQORLAHCIRZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC(=O)NC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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